molecular formula C16H22BrF6N2P B575964 Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate CAS No. 188944-77-6

Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate

Cat. No.: B575964
CAS No.: 188944-77-6
M. Wt: 467.234
InChI Key: YTYGAGSIUXQVJI-UHFFFAOYSA-N
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Description

Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate: is a chemical compound with the molecular formula C16H22BrF6N2P . It is known for its application in various chemical reactions and is often used as a reagent in organic synthesis. The compound is typically found as a white to light yellow powder or crystal and is stored under inert gas conditions to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate involves the reaction of 2,4,6-trimethylpyridine with bromine in the presence of hexafluorophosphoric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate involves the transfer of the bromonium ion to the target molecule. This transfer can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

  • Bis(2,4,6-trimethylpyridine)chloronium Hexafluorophosphate
  • Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate

Uniqueness: Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate is unique due to its specific reactivity and stability under various conditions. Compared to its chloronium and iodonium counterparts, the bromonium compound offers a balance of reactivity and selectivity, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN2.F6P/c1-11-7-13(3)18(14(4)8-11)17-19-15(5)9-12(2)10-16(19)6;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYGAGSIUXQVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)[Br-][N+]2=C(C=C(C=C2C)C)C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659756
Record name 2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188944-77-6
Record name 2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate
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Q & A

A: Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate acts as a brominating agent in the reaction with meso-free BIII subporphyrins []. This reaction leads to the formation of meso-meso' linked subporphyrin dimers, often as the major product, along with meso-bromosubporphyrins []. This dimerization reaction provides a route to creating larger, conjugated subporphyrin structures with potentially altered photophysical properties.

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